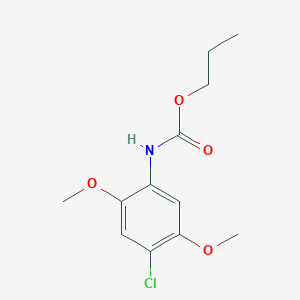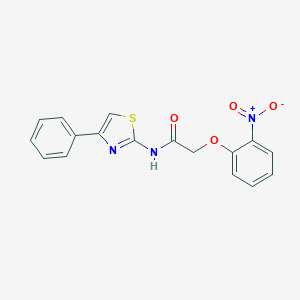![molecular formula C17H16F3NO2 B255573 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B255573.png)
2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential applications in the field of medicine and biomedical research.
Mecanismo De Acción
The mechanism of action of 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce pain and fever. In addition, it has been shown to exhibit anti-cancer properties and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments include its well-established synthesis method, its well-documented mechanism of action, and its potential applications in a variety of fields. However, there are also limitations to its use in lab experiments. For example, it may exhibit toxicity at high doses, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are many potential future directions for research on 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide. Some possible areas of research include its use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, as well as its potential use as a tool for studying the inflammatory response. In addition, further research may be needed to explore the potential side effects and limitations of its use in lab experiments.
Métodos De Síntesis
The synthesis of 2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-(trifluoromethyl)benzoic acid with propionyl chloride followed by the reaction with 2-aminobenzamide. The final product is obtained by purification through recrystallization. This method has been reported to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in the field of medicine and biomedical research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C17H16F3NO2 |
Peso molecular |
323.31 g/mol |
Nombre IUPAC |
2-propoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H16F3NO2/c1-2-10-23-15-9-4-3-8-14(15)16(22)21-13-7-5-6-12(11-13)17(18,19)20/h3-9,11H,2,10H2,1H3,(H,21,22) |
Clave InChI |
YILJMKBLCVLNPJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canónico |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B255491.png)
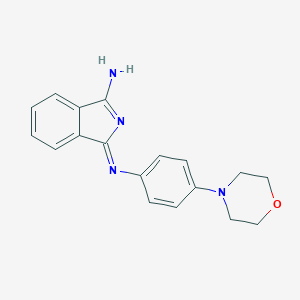
![Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B255494.png)
![3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)
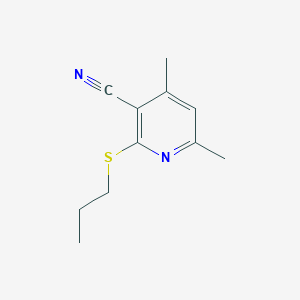
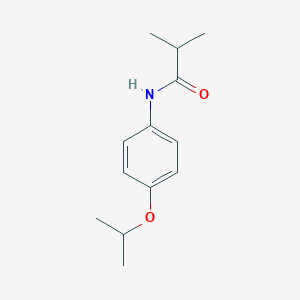
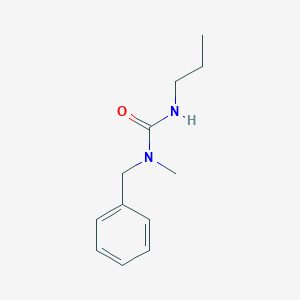
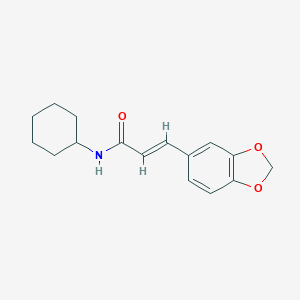
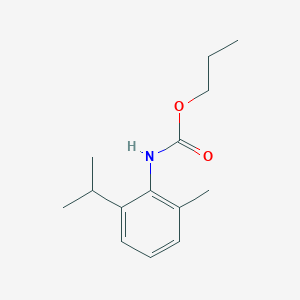
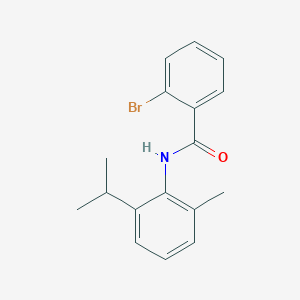
![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)

